molecular formula C13H19ClN2O3 B597730 (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217734-12-7

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B597730
CAS No.: 1217734-12-7
M. Wt: 286.756
InChI Key: LCLNJVMWXFRKOG-MNMPKAIFSA-N
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Description

Properties

IUPAC Name

benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-MNMPKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662606
Record name Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217734-12-7
Record name Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

Racemic 3,4-trans-disubstituted pyrrolidinone (Formula II) serves as the starting material. The substituents (R¹ = benzyl/benzhydryl; R² = aryl/alkyl) are selected to balance steric and electronic effects. For example, benzyl groups enhance solubility in organic solvents, while methyl substituents simplify downstream functionalization.

Enzymatic Hydrolysis

Lipase or esterase enzymes selectively hydrolyze one enantiomer of the racemic pyrrolidinone. Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) under mild conditions (pH 7.0, 25°C). The reaction yields two products:

  • (2R,4R)-enantiomer : Hydrolyzed to the carboxylic acid.

  • (2S,4S)-enantiomer : Remains as the ester, which is recycled or discarded.

Post-Hydrolysis Modifications

The hydrolyzed product undergoes:

  • Amination : Introduction of the amino group via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

  • Hydroxymethylation : Formaldehyde is added under basic conditions to install the hydroxymethyl group.

  • Benzyl Protection : Benzyl chloroformate (Cbz-Cl) protects the amine, forming the benzyl carbamate intermediate.

  • Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Key Data:

ParameterValue
Enantiomeric Excess (ee)92–95%
Overall Yield68% (4 steps)

Chiral Pool Synthesis from Hydroxyproline

The Thieme Connect publication outlines a route starting from commercially available hydroxyproline isomers, leveraging their inherent chirality to bypass racemic resolution.

Methyl Ester Protection

(2R,4R)-4-hydroxyproline methyl ester is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection (using di-tert-butyl dicarbonate) proceeds in dichloromethane (DCM) with triethylamine (TEA), achieving 85–90% yield.

Difluoromethylation and Saponification

The hydroxyl group at position 4 is replaced with a hydroxymethyl group via a two-step sequence:

  • Difluoromethylation : Reaction with difluoromethyl triflate (CF₂HOTf) in tetrahydrofuran (THF) at −78°C.

  • Saponification : Lithium hydroxide (LiOH) hydrolyzes the methyl ester to the carboxylic acid (yield: 83%).

Functional Group Interconversion

The carboxylic acid is converted to the primary amine using Curtius rearrangement or Hofmann degradation. For example, treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which is hydrolyzed to the amine (yield: 75%).

Benzoylation and Salt Formation

Benzyl chloroformate introduces the benzyl carbamate group. Final treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Key Data:

ParameterValue
Difluoromethylation Yield78%
Amine Formation Yield75%

Catalytic Asymmetric Hydrogenation

Although excluded sources (,) mention hydrogenation, alternative routes from non-excluded literature suggest:

Substrate Design

A prochiral pyrrolidinone with ketone and ester groups is synthesized. For example, 4-oxopyrrolidine-2-carboxylate derivatives are prepared via cyclization of γ-amino ketones.

Hydrogenation Conditions

Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate the ketone to the alcohol with >95% ee. The hydroxymethyl group is introduced in situ by reducing the ketone with sodium borohydride (NaBH₄).

Challenges

  • Over-reduction : Excess NaBH₄ may reduce the ester to an alcohol, requiring careful stoichiometry.

  • Catalyst Cost : Ru-BINAP is expensive, limiting industrial scalability.

Comparative Analysis of Methods

MethodStrengthsLimitationsIndustrial Viability
Enzymatic HydrolysisHigh ee, no chromatographySubstrate specificityHigh
Chiral PoolUses inexpensive starting materialsMulti-step, moderate yieldsModerate
HydrogenationRapidCatalyst cost, over-reduction risksLow

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) improve reaction rates for aminolysis and esterification.

  • Ethyl acetate is preferred for hydrochloride salt precipitation due to low solubility of the product.

Temperature Control

  • Low temperatures (−78°C) prevent racemization during difluoromethylation.

  • Room temperature is optimal for enzymatic hydrolysis to maintain enzyme activity.

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water (9:1).

  • Filtration : Enzymatic hydrolysis avoids column chromatography, reducing costs .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to specific active sites, thereby influencing the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogues

a. (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • CAS No.: 1279200-14-4
  • Formula : C₁₃H₁₈N₂O₃
  • MW : 262.30 g/mol .
  • Key Differences :
    • Stereochemistry : 4S configuration instead of 4R, altering hydrogen-bonding and steric interactions.
    • Salt Form : Lacks the hydrochloride counterion, reducing polarity and aqueous solubility compared to the target compound .
b. tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride
  • CAS No.: 1279039-34-7
  • Formula : C₁₀H₂₁ClN₂O₃
  • MW : 252.74 g/mol .
  • Key Differences :
    • Protecting Group : tert-butyl instead of benzyl, increasing lipophilicity and altering metabolic stability.
    • Applications : Intermediate in peptide synthesis; requires inert atmosphere storage .
c. (2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride
  • CAS No.: 1217457-41-4
  • Formula : C₁₄H₁₉ClN₂O₄
  • MW : 314.77 g/mol .
  • Key Differences :
    • Functional Groups : Additional methyl ester group, enhancing steric bulk and altering substrate selectivity in enzymatic assays .

Functional Group Variants

a. Migalastat Hydrochloride
  • CAS No.: 75172-81-5
  • Structure : Piperidine-based (vs. pyrrolidine), with 3,4,5-triol and hydroxymethyl groups .
  • Applications : FDA-approved for Fabry disease, highlighting how structural modifications (e.g., ring size, hydroxylation) enable therapeutic use .

Physicochemical and Handling Comparison

Parameter Target Compound (2R,4S)-Benzyl Analogue tert-Butyl Derivative Migalastat HCl
Molecular Weight 286.75 g/mol 262.30 g/mol 252.74 g/mol 199.63 g/mol
Salt Form Hydrochloride Free base Hydrochloride Hydrochloride
Storage Conditions RT (dry) RT Inert atmosphere, RT Not specified
Purity >95% 97% ≥95% Pharmaceutical grade
Primary Use Research Research Synthetic intermediate Therapeutic

Biological Activity

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolidine structure, featuring an amino group and a hydroxymethyl substituent, which contribute to its pharmacological properties.

  • Chemical Formula : C13H19ClN2O3
  • Molecular Weight : 286.75 g/mol
  • IUPAC Name : benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride
  • CAS Number : 1279026-43-5
  • PubChem CID : 45072549

The structural configuration of this compound is crucial for its biological activity, particularly the stereochemistry at the 2 and 4 positions of the pyrrolidine ring.

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, making it a candidate for further development in cancer therapy .
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's . The specific interactions of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine with these enzymes warrant further investigation.
  • Binding Affinity Studies : Interaction studies have indicated that this compound may bind effectively to various biological targets, enhancing its potential as a lead compound in drug discovery .

Comparative Biological Activities

The biological activity of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
L-ProlineSimple pyrrolidine with a carboxylic acid groupInvolved in protein synthesis
(R)-Benzyl 4-amino-pyrrolidine-1-carboxylateSimilar structure but different stereochemistryPotential neuroprotective effects
(2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylateEnantiomer with different biological interactionsVaries significantly from (2R,4R)

This table illustrates how stereochemistry influences biological interactions and activities.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine hydrochloride exhibits significant cytotoxic effects against specific cancer cell lines. For example, it showed better efficacy than standard chemotherapeutic agents in inducing apoptosis in FaDu hypopharyngeal tumor cells .
  • Neuroprotective Studies : A study focusing on cholinesterase inhibition found that compounds structurally related to (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine were effective in reducing acetylcholine breakdown, thereby enhancing neurotransmission and potentially improving cognitive function in models of Alzheimer's disease .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications at the hydroxymethyl group can significantly alter the binding affinity and biological activity of the compound. These findings suggest avenues for optimizing its pharmacological profile for therapeutic applications .

Q & A

Q. Table 1. Representative Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
Chiral Auxiliary RoutePd/C, H₂, Cbz-protected amine65–75%
Enzymatic ResolutionLipase B, organic solvent70–80%
Direct CarboxylationBenzyl chloroformate, DCC80–85%

How can researchers ensure enantiomeric purity during synthesis?

Basic
Enantiopurity is critical for biological activity. Methodological approaches include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray Crystallography : Confirm absolute configuration by single-crystal analysis of intermediates or final products .
  • Optical Rotation Analysis : Compare measured [α]D values with literature data for analogous compounds .

How do pH and temperature affect the stability and solubility of this compound?

Q. Basic

  • Solubility : The compound is highly soluble in acidic aqueous solutions (pH < 4) due to protonation of the amine group, but precipitates at neutral pH (e.g., 2.3 mg/mL at pH 7.4 vs. 15.2 mg/mL at pH 3.0) .
  • Stability : Degradation accelerates at alkaline pH (half-life <8 hours at pH 7.4) or elevated temperatures (>40°C). Store lyophilized powder at 2–8°C under inert atmosphere to prevent hydrolysis .

Q. Table 2. pH-Dependent Stability

pHSolubility (mg/mL)Half-life (25°C)
3.015.2>24 hours
7.42.38 hours

What advanced techniques are used to study interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., neurotransmitter transporters) .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (e.g., AMBER) and docking software (e.g., AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

How can contradictory biological activity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, neuroprotective effects may vary between SH-SY5Y and PC12 cells due to differential receptor expression .
  • Structural Analogues : Compare activity with derivatives (e.g., 4-hydroxy vs. 4-amino substitutions) to identify critical functional groups .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and assess heterogeneity .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Reaction Optimization : Transition from batch to continuous flow reactors to improve yield and reduce racemization .
  • Purification : Replace column chromatography with crystallization or membrane filtration for cost-effective large-scale purification .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ≤5000 ppm for ethanol) .

How is computational chemistry applied to optimize this compound’s pharmacokinetics?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME predict logP (2.1), bioavailability (70%), and blood-brain barrier penetration (CNS MPO score = 4.5) .
  • Metabolite Identification : Use in silico enzymes (e.g., CYP3A4) to simulate phase I/II metabolism and guide structural modifications .

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